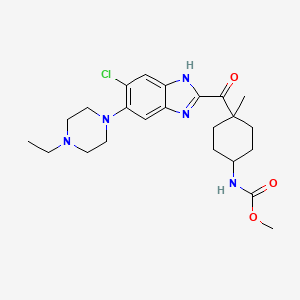
ORL1 antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ORL1 antagonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it often includes the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: ORL1 antagonist 2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: ORL1 antagonist 2 is used in chemical research to study the structure-activity relationships of opioid receptors and to develop new ligands with improved selectivity and potency .
Biology: In biological research, this compound is used to investigate the physiological roles of the ORL1 receptor, including its involvement in pain modulation, stress response, and immune function .
Medicine: In medical research, this compound is explored for its potential therapeutic applications in treating conditions like chronic pain, anxiety, and depression. It is also studied for its role in modulating immune responses and inflammation .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting the ORL1 receptor. It is also employed in high-throughput screening assays to identify new ORL1 receptor modulators .
Mechanism of Action
Molecular Targets and Pathways: ORL1 antagonist 2 exerts its effects by binding to the ORL1 receptor, a G protein-coupled receptor. Upon binding, it inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways. This includes the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of calcium channel activity .
Pathways Involved:
cAMP Pathway: Inhibition of cAMP production reduces the activation of protein kinase A (PKA), leading to altered cellular responses.
Calcium Channel Modulation: By modulating calcium channel activity, this compound affects neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Nociceptin: An endogenous ligand for the ORL1 receptor, involved in pain modulation and stress response.
J-113397: A selective ORL1 receptor antagonist with similar pharmacological properties.
SCH221510: An ORL1 receptor agonist used in research to study the receptor’s role in pain and anxiety.
Uniqueness: ORL1 antagonist 2 is unique in its high selectivity and potency for the ORL1 receptor, making it a valuable tool in both research and therapeutic applications. Its ability to modulate specific signaling pathways without affecting other opioid receptors sets it apart from other compounds .
Properties
Molecular Formula |
C23H32ClN5O3 |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
methyl N-[4-[6-chloro-5-(4-ethylpiperazin-1-yl)-1H-benzimidazole-2-carbonyl]-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C23H32ClN5O3/c1-4-28-9-11-29(12-10-28)19-14-18-17(13-16(19)24)26-21(27-18)20(30)23(2)7-5-15(6-8-23)25-22(31)32-3/h13-15H,4-12H2,1-3H3,(H,25,31)(H,26,27) |
InChI Key |
JSDMNVWPECZJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N=C(N3)C(=O)C4(CCC(CC4)NC(=O)OC)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


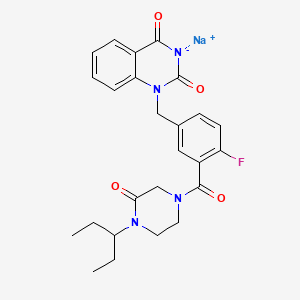
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
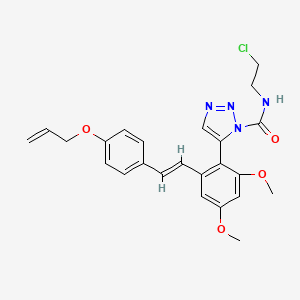
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)

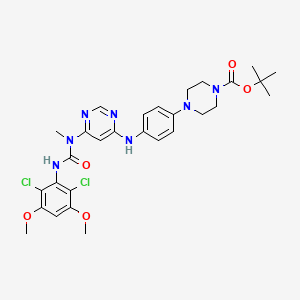
![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
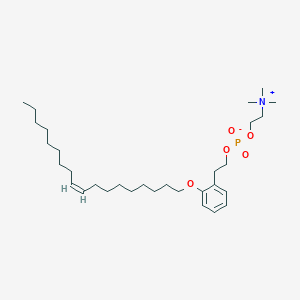
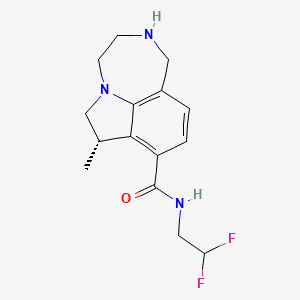
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12379951.png)

![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
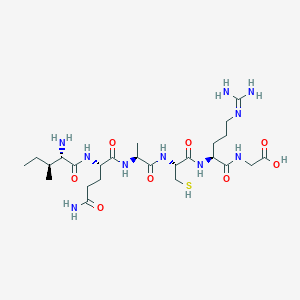
![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
